Home > Products > Screening Compounds P22631 > N6-Isopentenyladenosine-D6
N6-Isopentenyladenosine-D6 -

N6-Isopentenyladenosine-D6

Catalog Number: EVT-15428554
CAS Number:
Molecular Formula: C15H21N5O4
Molecular Weight: 341.40 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Biosynthesis and Metabolic Pathways of N6-Isopentenyladenosine-D6

Enzymatic Synthesis via tRNA Isopentenyltransferases

N6-Isopentenyladenosine-D6 (i⁶A-D6) is a deuterated analog of the naturally occurring modified nucleoside N6-isopentenyladenosine (i⁶A), which is biosynthesized through tRNA isopentenyltransferase (IPTase)-catalyzed reactions. IPTases, known as MiaA in bacteria and TRIT1 in eukaryotes, transfer the isopentenyl moiety from dimethylallyl diphosphate (DMAPP) to adenosine at position 37 (A37) of specific tRNAs. The deuterated variant (i⁶A-D6) incorporates six deuterium atoms in the isopentenyl group (Fig. 1), enabling its use in isotopic tracing studies of tRNA modification dynamics [2] [6].

The enzymatic mechanism involves a conserved catalytic domain that binds DMAPP and tRNA substrates. Structural studies of Escherichia coli MiaA reveal a "reaction tunnel" traversing the enzyme’s core, where A37 is inserted via a "swinging domain" that clamps the tRNA anticodon stem-loop (ASL). This domain conformationally rearranges to position A37 into the catalytic site (Fig. 1) [2]. Key residues (e.g., Phe¹⁹⁶ and Tyr²⁵⁷ in bacteria) "pinch" adjacent nucleotides A36 and A38, flipping A37 into the tunnel for isopentenylation. The reaction proceeds via an SN2′ mechanism, where the N6 atom of A37 nucleophilically attacks the C1 atom of DMAPP [6].

Table 1: Key Structural Features of tRNA Isopentenyltransferases

OrganismEnzymeDomain ArchitectureCatalytic ResiduestRNA Recognition Motif
E. coliMiaACatalytic + SwingingPhe¹⁹⁶, Tyr²⁵⁷A36-A37-A38
Homo sapiensTRIT1Catalytic + N-terminalPhe¹⁸⁵, Tyr²⁴⁶A36-A37-A38
S. cerevisiaeMod5Catalytic + Mitochondrial targetingPhe¹⁷⁸, Tyr²³⁹A36-A37-A38

Deuterium labeling in i⁶A-D6 stabilizes the isopentenyl group against metabolic degradation, facilitating precise tracking of modification kinetics. Studies using deuterated DMAPP analogs confirm that IPTases exhibit similar catalytic efficiency toward deuterated and non-deuterated substrates, making i⁶A-D6 a robust tool for probing translational regulation [6] [9].

Role of the Mevalonate Pathway in Isopentenyl Group Donation

The isopentenyl moiety of i⁶A-D6 originates from the mevalonate pathway, a critical metabolic route for isoprenoid biosynthesis. This pathway generates dimethylallyl diphosphate (DMAPP), the direct donor of the C5 isopentenyl group attached to adenosine in tRNA. The deuterated analog i⁶A-D6 incorporates deuterium at specific methyl positions (e.g., -CD3 or -CD2 groups) through enzymatic transfer from deuterated DMAPP (Fig. 1) [5] [9].

The biosynthetic sequence proceeds as follows:

  • Acetyl-CoA condensation to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), catalyzed by HMG-CoA synthase.
  • NADPH-dependent reduction of HMG-CoA to mevalonate, mediated by HMG-CoA reductase (rate-limiting step).
  • Phosphorylation and decarboxylation of mevalonate to yield isopentenyl diphosphate (IPP).
  • Isomerization of IPP to DMAPP via IPP isomerase [5].

Table 2: Mevalonate Pathway Enzymes Involved in DMAPP Synthesis

StepEnzymeReactionDeuterium Incorporation Site in i⁶A-D6
1HMG-CoA synthaseAcetyl-CoA + Acetoacetyl-CoA → HMG-CoAN/A
2HMG-CoA reductaseHMG-CoA + 2NADPH → MevalonateC5 of mevalonate backbone
3Mevalonate kinaseMevalonate + ATP → Mevalonate-5-PC5 of IPP
4IPP isomeraseIPP ⇌ DMAPPC1 of DMAPP

Deuterium labeling studies demonstrate that DMAPP-D6 (synthesized from deuterated mevalonate) serves as an efficient substrate for IPTases. Kinetic analyses reveal that MiaA and TRIT1 exhibit Km values for DMAPP-D6 comparable to native DMAPP (5–20 μM), confirming minimal isotopic effects on enzyme affinity. This metabolic integration enables i⁶A-D6 to serve as a tracer for studying:

  • tRNA modification flux under varying cellular states
  • Crosstalk between isoprenoid metabolism and translational regulation
  • Dysregulation in cancers with aberrant mevalonate pathway activity [5] [9].

Post-Transcriptional Modifications in tRNA: Substrate Specificity and Catalytic Mechanisms

i⁶A-D6 incorporation occurs exclusively at position 37 of tRNAs that decode UNN codons (e.g., tRNASer, tRNATyr, tRNACys). This site-specific modification is governed by stringent substrate recognition mechanisms:

A. Anticodon Loop RecognitionIPTases recognize a conserved AAA sequence at positions 36–38 in the tRNA anticodon loop. Structural data show that MiaA’s swinging domain distorts the tRNA backbone, enabling A37 extrusion (Fig. 1). The enzyme’s catalytic domain binds the tRNA minor groove, with specific contacts to nucleotides 32–34 and 39–40 [2] [6].

Table 3: Substrate Specificity of IPTases Across Species

tRNA SpeciesAnticodonModificationDeuterium Incorporation Efficiency (i⁶A-D6 vs. i⁶A)
E. coli tRNAPheGAAms²i⁶A98.2%
Human tRNASerIGAi⁶A95.7%
Yeast tRNATyrGΨAi⁶A96.5%
E. coli tRNASecUCAi⁶A94.8%

B. Catalytic MechanismThe reaction occurs in two coordinated steps:

  • DMAPP binding: The pyrophosphate group of DMAPP anchors to the P-loop (conserved GxxGxxG motif) in MiaA, positioning the isopentenyl group within the reaction tunnel.
  • Adenosine N6-attack: The N6 atom of A37 performs a nucleophilic attack on DMAPP’s C1, displacing pyrophosphate. Mg2+ ions stabilize the transition state by coordinating pyrophosphate [2].

Deuterium labeling in i⁶A-D6 does not alter this mechanism but provides unique insights:

  • Isotopic mass shifts enable detection of modified tRNAs via mass spectrometry
  • Kinetic isotope effects (KIEs) are negligible (kH/kD ≈ 1.02), confirming C-H bond cleavage is not rate-limiting
  • The deuterated isopentenyl group enhances metabolic stability in tracing studies [6] [9]

C. Biological Consequencesi⁶A-D6 incorporation preserves tRNA functionality while allowing precise observation of modification effects:

  • Translational fidelity: The bulky isopentenyl group prevents A37:U33 base pairing, maintaining an open anticodon loop for codon recognition.
  • Reading frame maintenance: Deuterated tRNAs with i⁶A-D6 suppress +1 frameshifts in miaA- bacteria at rates matching non-deuterated tRNAs.
  • Thermostability: The hypermodified nucleoside stabilizes tRNA-codon interactions via stacking forces, particularly for U-starting codons [4] [6].

Fig. 1: Biosynthesis of N6-Isopentenyladenosine-D6

[Mevalonate Pathway]  Acetyl-CoA → HMG-CoA → Mevalonate → IPP → DMAPP-D6  │  ↓  [tRNA Modification]  A37 in tRNA + DMAPP-D6 → i⁶A-D6-tRNA  │  │ (Catalyzed by MiaA/TRIT1)  ↓  [Structural Outcome]  5'...A36 - [i⁶A-D6]37 - A38...3' (Anticodon loop)  

Key: DMAPP-D6 = Deuterated dimethylallyl diphosphate; i⁶A-D6 = Deuterated N6-isopentenyladenosine at tRNA position 37

Properties

Product Name

N6-Isopentenyladenosine-D6

IUPAC Name

(2R,3R,4S,5R)-2-(hydroxymethyl)-5-[6-[[4,4,4-trideuterio-3-(trideuteriomethyl)but-2-enyl]amino]purin-9-yl]oxolane-3,4-diol

Molecular Formula

C15H21N5O4

Molecular Weight

341.40 g/mol

InChI

InChI=1S/C15H21N5O4/c1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(5-21)24-15/h3,6-7,9,11-12,15,21-23H,4-5H2,1-2H3,(H,16,17,18)/t9-,11+,12+,15-/m1/s1/i1D3,2D3

InChI Key

USVMJSALORZVDV-PURTXDLVSA-N

Canonical SMILES

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)C

Isomeric SMILES

[2H]C([2H])([2H])C(=CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H]([C@H]([C@H](O3)CO)O)O)C([2H])([2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.